2-(1H-imidazol-2-yl)-1H-imidazole;2,4,6-trinitrophenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-2-yl)-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of glyoxal with ammonia, leading to the formation of imidazole derivatives . For the trinitrophenol component, nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid is a standard procedure .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration processes for trinitrophenol and optimized cyclization reactions for the imidazole component. The integration of these two components would require careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-2-yl)-1H-imidazole;2,4,6-trinitrophenol can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Amino derivatives of trinitrophenol.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
2-(1H-imidazol-2-yl)-1H-imidazole;2,4,6-trinitrophenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-2-yl)-1H-imidazole;2,4,6-trinitrophenol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions and forming coordination complexes . The trinitrophenol component can undergo redox reactions, influencing cellular processes and potentially leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-imidazol-2-yl)pyridine: Similar in structure but with a pyridine ring instead of trinitrophenol.
2-(1H-imidazol-1-yl)ethanol: Contains an ethanol group instead of trinitrophenol.
Uniqueness
2-(1H-imidazol-2-yl)-1H-imidazole;2,4,6-trinitrophenol is unique due to the combination of the imidazole and trinitrophenol moieties, which imparts distinct chemical and biological properties
Properties
CAS No. |
183860-62-0 |
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Molecular Formula |
C18H12N10O14 |
Molecular Weight |
592.3 g/mol |
IUPAC Name |
2-(1H-imidazol-2-yl)-1H-imidazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H6N4.2C6H3N3O7/c1-2-8-5(7-1)6-9-3-4-10-6;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-4H,(H,7,8)(H,9,10);2*1-2,10H |
InChI Key |
GSLGORKZVCDXOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)C2=NC=CN2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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